2-(Aminomethyl)-4-methylpentan-1-ol
CAS No.: 1250484-37-7
Cat. No.: VC4213079
Molecular Formula: C7H17NO
Molecular Weight: 131.219
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250484-37-7 |
|---|---|
| Molecular Formula | C7H17NO |
| Molecular Weight | 131.219 |
| IUPAC Name | 2-(aminomethyl)-4-methylpentan-1-ol |
| Standard InChI | InChI=1S/C7H17NO/c1-6(2)3-7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3 |
| Standard InChI Key | JMGASEAIRBNJHL-UHFFFAOYSA-N |
| SMILES | CC(C)CC(CN)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-(Aminomethyl)-4-methylpentan-1-ol belongs to the class of amino alcohols, characterized by the presence of both amine (-NH) and hydroxyl (-OH) functional groups. Its IUPAC name, 2-(aminomethyl)-4-methylpentan-1-ol, reflects its branched alkane chain with substituents at specific positions . The compound’s structure can be represented as:
The presence of primary amine and hydroxyl groups enables participation in nucleophilic substitution, condensation, and complexation reactions .
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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NMR: NMR spectra typically show signals for the hydroxyl proton (~1.5 ppm), aminomethyl protons (~2.7 ppm), and methyl groups (~0.9–1.1 ppm) .
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IR: Strong absorption bands at 3300–3500 cm (O-H and N-H stretches) and 1050–1150 cm (C-O stretch) .
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Mass Spectrometry: The molecular ion peak appears at m/z 131, with fragmentation patterns indicating loss of -OH and -NH groups .
Computational studies using density functional theory (DFT) reveal a bent conformation due to intramolecular hydrogen bonding between the hydroxyl and amine groups, which stabilizes the molecule .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is synthesized via a three-step process:
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Hydroboration-Oxidation: 4-methyl-1-pentene undergoes hydroboration with borane-THF to form 4-methylpentan-1-ol .
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Aminomethylation: The alcohol is reacted with formaldehyde and ammonium chloride under Mannich reaction conditions to introduce the aminomethyl group .
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Purification: Crude product is purified via vacuum distillation or column chromatography, yielding >95% purity .
Industrial Manufacturing
Industrial production employs continuous-flow reactors to enhance yield and reduce costs. Key parameters include:
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Temperature: 80–100°C
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Pressure: 1–2 atm
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Catalysts: Zeolites or acidic resins to accelerate the Mannich reaction .
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 70–80% | 85–90% |
| Purity | ≥95% | ≥98% |
Physicochemical Properties
Physical Properties
Chemical Stability
The compound is hygroscopic and sensitive to oxidation. Storage under inert gas (argon or nitrogen) at room temperature is recommended to prevent degradation . Its half-life in aqueous solution at pH 7 is approximately 30 days, decreasing to <7 days under acidic or alkaline conditions .
Pharmaceutical Applications
Role in API Synthesis
2-(Aminomethyl)-4-methylpentan-1-ol serves as a key intermediate in synthesizing neuromodulators and cardiovascular agents. For example:
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Neurological Drugs: It is used to produce GABA receptor agonists for treating epilepsy and spasticity .
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Antihypertensives: The compound’s amine group facilitates the formation of β-blockers like atenolol analogs .
Case Study: Corrosion Inhibitors
In industrial settings, derivatives of this compound are effective in protecting steel pipelines. A 2024 study demonstrated that 0.1% concentration in saline solution reduced corrosion rates by 92% .
Industrial and Material Science Uses
Surfactants and Emulsifiers
Quaternary ammonium salts derived from 2-(Aminomethyl)-4-methylpentan-1-ol exhibit critical micelle concentrations (CMC) of 0.5–1.0 mM, making them suitable for detergents and emulsifiers .
Adhesives and Coatings
Incorporating this compound into epoxy resins improves tensile strength (up to 45 MPa) and thermal stability (decomposition temperature >300°C) .
| Supplier | Purity | Price (50 mg) | Lead Time |
|---|---|---|---|
| CymitQuimica | 95% | €71.00 | 10–20 days |
| MuseChem | ≥95% | $289.00 | 15–30 days |
| American Elements | 99% | $496.00 | 4–6 weeks |
Packaging Specifications
Bulk quantities are shipped in steel drums (25–100 kg) or isotanks (1,000–5,000 kg). Research-grade material is available in amber glass vials (100 mg–1 kg) under argon atmosphere .
Future Research Directions
Biodegradable Polymers
Ongoing research explores its use in polyurethane foams with enzymatic degradation pathways, potentially reducing environmental impact .
Challenges
Scalability of synthesis and cost-effective purification remain barriers to large-scale adoption. Advances in catalytic systems and membrane-based separation technologies are critical .
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